molecular formula C8H15ClN2O B1486454 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide CAS No. 1096305-49-5

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Cat. No. B1486454
CAS RN: 1096305-49-5
M. Wt: 190.67 g/mol
InChI Key: DUZHOMGDQYIRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (CAS# 1096305-49-5) is a chemical compound with the molecular formula C8H15N2OCl and a molecular weight of 190.67 . It has the potential to improve the profile of anticancer drugs for precision medicine by mimicking genetic mutations .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide can be represented by the SMILES notation: CN1CCC(CC1)NC(=O)CCl . The InChI representation is: InChI=1S/C8H15ClN2O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.67 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 . The compound is canonicalized . The topological polar surface area is 32.3Ų . The XLogP3 of the compound is 0.8 .

Scientific Research Applications

Synthesis of Piperidine Derivatives

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in medicinal chemistry, as they form the backbone of many pharmaceutical compounds. The compound can undergo intra- and intermolecular reactions to produce substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are present in more than twenty classes of pharmaceuticals .

Pharmacological Applications

The pharmacological applications of piperidine derivatives are vast. They are found in drugs that exhibit a range of activities, including analgesic, antimalarial, antitubercular, and antidiabetic properties. The compound can be used to synthesize derivatives that may act as potential therapeutic agents after biological evaluation .

Anticancer Properties

Specific derivatives of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide have been investigated for their anticancer properties. These compounds can be designed to target various cancer cell lines, offering a pathway to novel cancer therapies .

Biological Activity Screening

This compound can be used in the development of new molecules for biological activity screening. Its derivatives can be tested against a panel of enzymes or receptors to discover new biological activities, which is a fundamental step in drug discovery .

Chemical Diversity Exploration

The chemical structure of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide allows for the exploration of chemical diversity. By modifying its structure, chemists can create a library of compounds with varied pharmacological profiles, aiding in the discovery of new drugs with improved safety and efficacy .

Antioxidant Activity

Derivatives of this compound have shown significant antioxidant activity. This is important because oxidative stress is implicated in many diseases, and antioxidants can help mitigate these effects. The compound can be used to synthesize molecules that could serve as reference drugs for antioxidant screening .

properties

IUPAC Name

2-chloro-N-(1-methylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZHOMGDQYIRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.